11-Oxo-fluticasone Furoate
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Overview
Description
11-Oxo-fluticasone Furoate is a synthetic glucocorticoid, a class of corticosteroids, which are used for their potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of fluticasone furoate, which is commonly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) as an inhaled corticosteroid. It is also used in nasal sprays to manage symptoms of allergic rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxo-fluticasone Furoate involves several steps. One method includes the direct subjecting of a compound of Formula III and a complex of a fluoromethylating reagent in the presence of an organic base to a replacement reaction to obtain the target compound . This method is noted for its simplicity and mild reaction conditions, making it suitable for industrial production. The process yields products with a purity of 98% by HPLC .
Industrial Production Methods: Industrial production methods for fluticasone derivatives, including this compound, often involve the use of advanced purification techniques to ensure high purity. The process typically includes the synthesis of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions .
Chemical Reactions Analysis
Types of Reactions: 11-Oxo-fluticasone Furoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include fluoromethylating agents, organic bases, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product’s formation .
Major Products Formed: The major products formed from these reactions include various fluticasone derivatives, each with unique pharmacological properties. These derivatives are used in different formulations for treating respiratory and inflammatory conditions .
Scientific Research Applications
11-Oxo-fluticasone Furoate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and reactivity of glucocorticoid derivatives. In biology and medicine, it is used to investigate the anti-inflammatory and immunosuppressive effects of corticosteroids. The compound is also used in the pharmaceutical industry to develop new formulations for treating respiratory and inflammatory conditions .
Mechanism of Action
The mechanism of action of 11-Oxo-fluticasone Furoate involves its binding to glucocorticoid receptors within cells. Once inside the target cells, it binds to these receptors, which are found in the cytoplasm of many cell types. This binding activates the glucocorticoid response element, leading to the inhibition of pro-inflammatory transcription factors such as NFkB. Additionally, it inhibits antigen-induced lung eosinophilia in sensitized rats, contributing to its anti-inflammatory actions .
Comparison with Similar Compounds
- Fluticasone Propionate
- Fluticasone Furoate
- Beclometasone
- Budesonide
- Mometasone
Comparison: 11-Oxo-fluticasone Furoate is unique due to its specific molecular structure, which provides distinct pharmacological properties compared to other similar compounds. For instance, while fluticasone propionate and fluticasone furoate are also used as inhaled corticosteroids, this compound may offer different efficacy and safety profiles. Beclometasone, budesonide, and mometasone are other corticosteroids used in similar applications, but each has unique properties that make them suitable for specific clinical scenarios .
Properties
Molecular Formula |
C26H26F2O6S |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(6S,8S,9R,10S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-17-carbothioic S-acid |
InChI |
InChI=1S/C26H26F2O6S/c1-13-9-15-16-11-18(27)17-10-14(29)6-7-23(17,2)25(16,28)20(30)12-24(15,3)26(13,22(32)35)34-21(31)19-5-4-8-33-19/h4-8,10,13,15-16,18H,9,11-12H2,1-3H3,(H,32,35)/t13-,15+,16+,18+,23+,24+,25+,26+/m1/s1 |
InChI Key |
QGDRIKZDFYXNCC-ZOUVVMAVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)S)OC(=O)C5=CC=CO5)C)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)S)OC(=O)C5=CC=CO5)C)F)C)F |
Origin of Product |
United States |
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